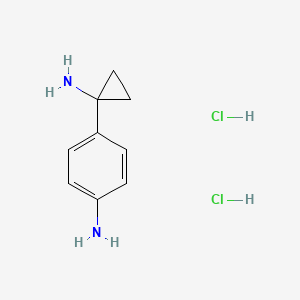

4-(1-Amino-cyclopropyl)-phenylamine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

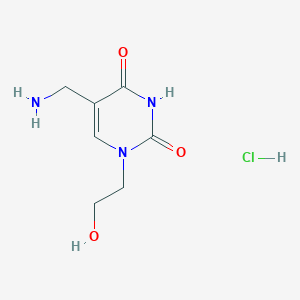

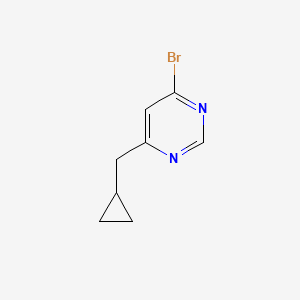

The compound “4-(1-Amino-cyclopropyl)-phenylamine dihydrochloride” likely contains a phenylamine (aniline) group and a cyclopropyl group, both attached to an amino group. The “dihydrochloride” indicates that it is a salt with two chloride ions for each molecule of the compound .

Molecular Structure Analysis

The molecular structure of this compound would likely show the phenylamine and cyclopropyl groups attached to the same nitrogen atom. The presence of the dihydrochloride indicates that the compound forms a salt, likely due to the protonation of the nitrogen atom in the amino group .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The amino group might participate in nucleophilic substitution or addition reactions. The cyclopropyl group, being a strained ring, could undergo ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the functional groups present. As an amine, this compound would be expected to form hydrogen bonds, which could influence its solubility and boiling point .Wissenschaftliche Forschungsanwendungen

Autocatalytic Radical Ring Opening

- Autocatalytic Radical Ring Opening : The compound exhibits a unique behavior in the autocatalytic radical ring opening under aerobic conditions. N-cyclopropyl-N-phenylamine derivatives have shown a tendency to convert into N-(1,2-dioxolan-3-yl)-N-phenylamine at room temperature when exposed to air. This reaction is accelerated by single-electron oxidizing agents, such as tris(1,10-phenanthroline)FeIII hexafluorophosphate, suggesting potential for mechanistic studies in heteroatom-oxidizing enzymes (Wimalasena, Wickman, & Mahindaratne, 2001).

Electrochemical Mass Spectrometric Studies

- Electrochemical Oxidation Pathways : 1-Cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine, a related compound, has been studied for its electrochemical oxidation. This research contributes to understanding the oxidation pathways of cyclopropylamine, potentially leading to insights into chemically reactive metabolites (Castagnoli, Bissel, Jurva, & Ashraf-Khorasani, 2008).

Synthetic Applications

- Synthesis of Dihydropyrroles and Pyrroles : Cyclopropylamine derivatives have been used as precursors for the synthesis of 4-nitro- and 4-cyano-dihydropyrroles. This showcases the compound's utility in synthesizing densely functionalized pyrroles, indicating its significance in organic synthesis (Wurz & Charette, 2005).

Reaction with Electrophiles

- Synthesis of Amino Acid Derivatives : Magnesium cyclopropylidene reacts with N-lithio arylamines to form α-amino-substituted cyclopropylmagnesiums. This reaction with electrophiles presents a method for synthesizing cyclopropane amino acid derivatives, adding to the compound's versatility in chemical synthesis (Satoh, Miura, Sakai, & Yokoyama, 2006).

Mechanistic Studies in Bioactivation

- MAO-B Catalyzed Oxidation Studies : Research on 4-benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine, a compound structurally similar to 4-(1-Amino-cyclopropyl)-phenylamine dihydrochloride, has provided insights into the mechanism of bioactivation by monoamine oxidase B. This understanding is crucial for developing new drugs and understanding metabolic pathways (Anderson, Kuttab, & Castagnoli, 1996).

Eigenschaften

IUPAC Name |

4-(1-aminocyclopropyl)aniline;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c10-8-3-1-7(2-4-8)9(11)5-6-9;;/h1-4H,5-6,10-11H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSVHHMQHBYZDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

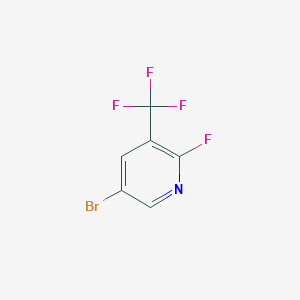

![3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1382703.png)

![3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382708.png)

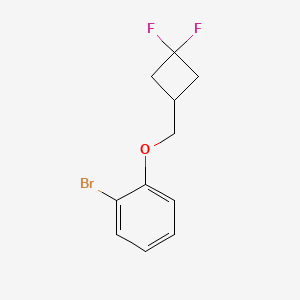

![1-Bromo-3-[(3,3-difluorocyclobutyl)methoxy]benzene](/img/structure/B1382713.png)

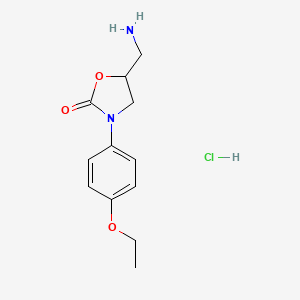

![3-Azaspiro[5.5]undecan-9-ol hydrochloride](/img/structure/B1382715.png)